

A Comprehensive Technical Guide to 2,3-Dibromopyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,3-Dibromopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3-dibromopyridine**, a key heterocyclic organic compound. It details its physicochemical properties, synthesis methodologies, and significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Properties of 2,3-Dibromopyridine

2,3-Dibromopyridine, with the CAS number 13534-89-9, is a halogenated pyridine derivative. [1] It presents as a white to light yellow crystalline powder with a strong odor.[1] Its fundamental properties are summarized in the tables below.

Physicochemical Data

Property	Value	Reference
CAS Number	13534-89-9	[2]
Molecular Formula	C ₅ H ₃ Br ₂ N	[2]
Molecular Weight	236.89 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	56-60 °C	[2]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, and chloroform	[1]

Identification and Structure

Identifier	Value	Reference
SMILES	Brc1cccnc1Br	
InChI	1S/C5H3Br2N/c6-4-2-1-3-8- 5(4)7/h1-3H	
InChI Key	SLMHHOVQRSSRCV- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

2,3-Dibromopyridine can be synthesized through several routes, including the bromination of pyridine or a substituted pyridine, and through cross-coupling reactions.[1] Below are detailed experimental protocols for key synthetic methods.

Bromination of 2-Aminopyridine (Adapted Protocol)

A common precursor for substituted pyridines is 2-aminopyridine. The following is a representative protocol for its bromination, which can be adapted for the synthesis of brominated pyridines.

Materials:

- 2-Aminopyridine
- 48% Hydrobromic acid
- Bromine
- Sodium nitrite
- Sodium hydroxide
- Ether

Procedure:

- In a 5-liter three-necked flask equipped with a mechanical stirrer and a thermometer, place 790 ml of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.
- Slowly add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.[\[3\]](#)
- While maintaining the temperature at 0°C or lower, add 240 ml (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[\[3\]](#)
- Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 ml of water. Add this solution dropwise over 2 hours, keeping the reaction temperature at 0°C or below.[\[3\]](#)
- After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water. Ensure the temperature does not exceed 20-25°C.[\[3\]](#)
- Extract the reaction mixture with four 250 ml portions of ether.[\[3\]](#)
- Dry the combined ether extracts over 100 g of anhydrous potassium hydroxide for one hour.
[\[3\]](#)
- Filter the solution and remove the ether by distillation. The resulting crude product can be further purified by vacuum distillation.

Suzuki-Miyaura Cross-Coupling

2,3-Dibromopyridine is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.

General Protocol for Mono-Arylation: This protocol is designed for the selective mono-arylation of a dibromopyridine.

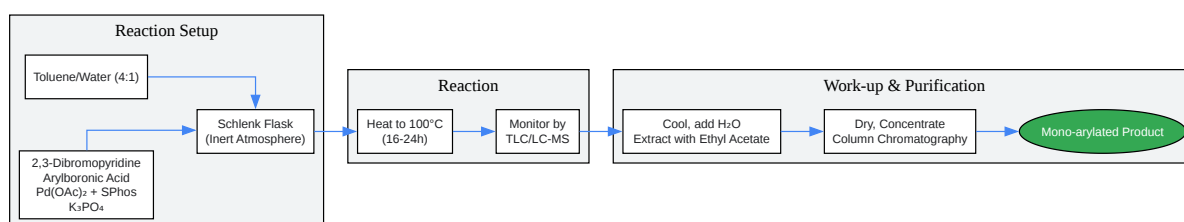
Materials:

- **2,3-Dibromopyridine** (1.0 equiv)
- Arylboronic acid (1.1 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 equiv)
- Toluene
- Degassed water

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2,3-dibromopyridine**, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.^[4]
- Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of dibromopyridine).^[4]
- Stir the reaction mixture vigorously and heat to 100°C.^[4]
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.^[4]

- Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent such as ethyl acetate.[4]
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.



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Suzuki-Miyaura cross-coupling workflow for mono-arylation.

Applications in Drug Development and Agrochemicals

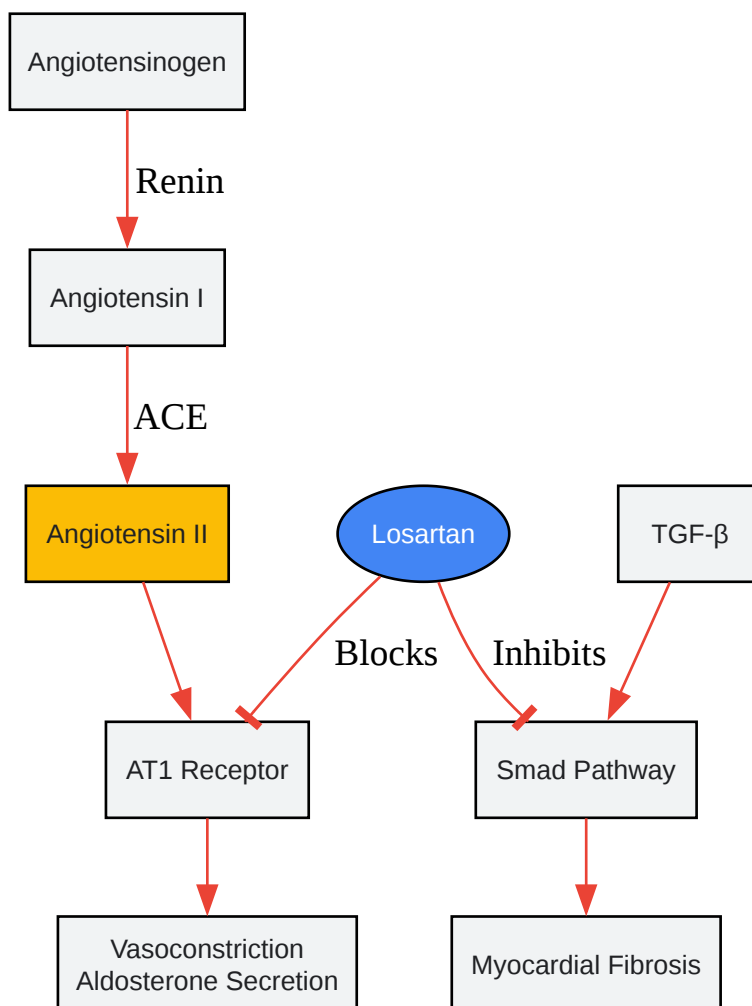
2,3-Dibromopyridine serves as a crucial building block in the synthesis of various commercial products.[1]

Pharmaceutical Applications

This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).

- Losartan: An angiotensin II receptor blocker used to treat high blood pressure.[1] Losartan works by blocking the AT1 receptor in the renin-angiotensin-aldosterone system (RAAS),

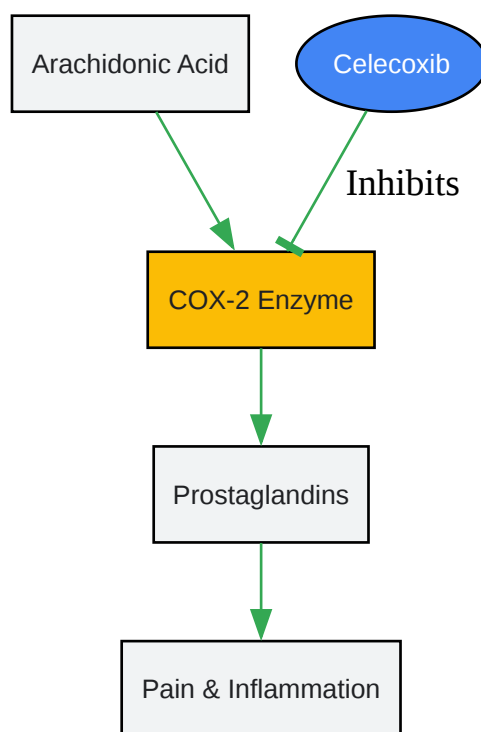
which leads to vasodilation and a reduction in blood pressure.[5][6] It also inhibits the TGF- β /Smad signaling pathway, which can reduce myocardial fibrosis.[5][7]



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Mechanism of action of Losartan.

- Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation.[1][8] By selectively inhibiting the COX-2 enzyme, celecoxib blocks the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]



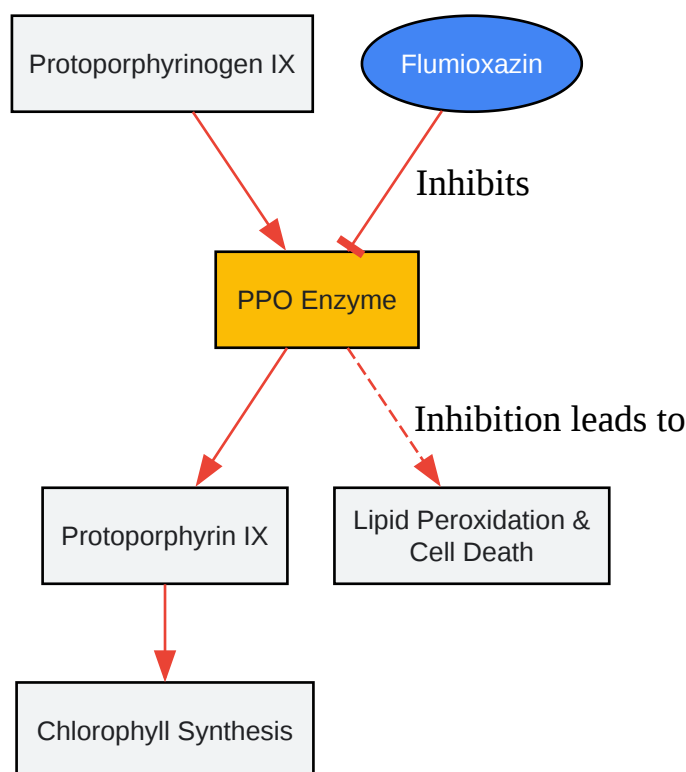
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Mechanism of action of Celecoxib.

Agrochemical Applications

2,3-Dibromopyridine is also a precursor in the synthesis of herbicides.

- Flumioxazin: A broad-spectrum contact herbicide used for pre-emergent weed control.[10] Flumioxazin acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll synthesis in plants.[11][12] This inhibition leads to the accumulation of porphyrins, causing photosensitization and subsequent membrane lipid peroxidation, resulting in rapid weed death.[11]



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Mechanism of action of Flumioxazin.

Safety and Handling

2,3-Dibromopyridine is classified as an irritant to the eyes and skin and may cause respiratory irritation.[2]

Hazard Information

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation

Personal Protective Equipment (PPE)

When handling **2,3-dibromopyridine**, the following personal protective equipment is recommended:

- Respiratory Protection: Dust mask type N95 (US) or equivalent.
- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.

It is essential to handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Standard laboratory safety protocols should be strictly followed.

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